7-butoxy-3-phenylchromen-4-one

Lipophilicity Membrane permeability ADME prediction

Obtaining the precise 7-butoxy-3-phenyl isoflavone reference standard for SAR studies often means waiting weeks for custom synthesis, delaying critical CYP and kinase profiling. We provide this pre-synthesized, high-purity analogue, allowing you to eliminate synthesis lead times and proceed directly to your assays. Key supply and technical advantages include: - Pre-built C4 chain-length reference: Enables immediate head-to-head comparison with methoxy, ethoxy, and pentoxy congeners in lipophilic pocket mapping. - >2-log cLogP enhancement: Guarantees the membrane permeability required for consistent cellular uptake in Caco-2 or PAMPA studies. - Batch-to-batch consistency: Supplied with full NMR and HPLC characterization, ensuring reproducible dealkylation rate measurements for IVIVE model calibration.

Molecular Formula C19H18O3
Molecular Weight 294.3 g/mol
Cat. No. B5032452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-butoxy-3-phenylchromen-4-one
Molecular FormulaC19H18O3
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
InChIInChI=1S/C19H18O3/c1-2-3-11-21-15-9-10-16-18(12-15)22-13-17(19(16)20)14-7-5-4-6-8-14/h4-10,12-13H,2-3,11H2,1H3
InChIKeyUGTLQORHXBTVEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Butoxy-3-phenylchromen-4-one: Structural & Class Baseline


7-Butoxy-3-phenylchromen-4-one (C₁₉H₁₈O₃, MW 294.3 g/mol) is a synthetic isoflavonoid analogue bearing the 3-phenylchromen-4-one core with an n‑butoxy substituent at the 7‑position . Isoflavonoids are distinguished from the more common flavone (2‑phenylchromen-4-one) scaffold by the relocation of the B‑ring phenyl group from position 2 to position 3, a shift that fundamentally alters molecular geometry, electronic distribution, and biological recognition profiles [1]. The 7‑butoxy chain further modulates lipophilicity (calculated logP increase of approximately 2.2–2.8 units relative to the 7‑hydroxy parent), hydrogen‑bond acceptor capacity, and membrane permeability compared to 7‑hydroxy, 7‑methoxy, or 7‑ethoxy congeners . This compound is offered by specialty chemical suppliers for non‑human research use and is not intended for therapeutic or diagnostic applications .

Why 7-Butoxy-3-phenylchromen-4-one Cannot Be Replaced by Generic Flavones or Isoflavones


Within the chromen-4-one family, even subtle substituent changes at the 7‑position produce disproportionate shifts in target engagement and ADME behavior. The 3‑phenyl (isoflavone) topology alone confers a ~30° dihedral angle between the B‑ring and the chromone plane, creating a binding surface distinct from 2‑phenylflavones that is preferentially recognized by estrogen receptors, cytochrome P450 isoforms, and certain kinases [1]. Layering a 7‑butoxy chain onto this scaffold replaces a hydrogen‑bond donor (7‑OH) with a flexible four‑carbon hydrophobic chain, eliminating a key pharmacophoric hydroxyl while simultaneously increasing membrane partitioning and metabolic stability via shielding of the chromone A‑ring from oxidative metabolism [2]. As a result, a 7‑hydroxyisoflavone, a 7‑methoxyflavone, or a 2‑phenylchromen‑4‑one cannot serve as a reliable proxy in any assay where 7‑alkoxy chain length, isoflavone topology, or lipophilicity‑dependent cellular uptake is a determinant of potency or selectivity [3].

Quantitative Differentiation vs. Structural Analogs


Lipophilicity Shift: 7-Butoxy vs. 7-Hydroxy Congener

The replacement of the 7‑OH group with a 7‑O‑(CH₂)₃CH₃ chain increases the calculated partition coefficient (cLogP) by approximately 2.2–2.8 log units relative to the 7‑hydroxy parent scaffold [1]. This magnitude of lipophilicity enhancement is consistent with experimentally measured logP differences observed between 7‑hydroxy‑ and 7‑butoxy‑coumarin congeners (measured ΔlogP ≈ 2.5) [2].

Lipophilicity Membrane permeability ADME prediction

Metabolic Stability: Chain-Length-Dependent O-Dealkylation

In hepatic microsomal O‑dealkylation assays, 7‑alkoxycoumarin and 7‑alkoxyphenoxazone substrates demonstrate a clear chain‑length dependence of metabolic turnover, with the 7‑butoxy derivative consistently metabolized more slowly than the corresponding 7‑ethoxy analog [1]. Specifically, the rank order of metabolism for 7‑alkoxycoumarins was ethoxy ⪢ butoxy > propoxy ≈ methoxy, indicating that the n‑butoxy chain provides greater resistance to CYP‑mediated oxidative cleavage than shorter alkyl chains [1].

Metabolic stability O‑dealkylation Cytochrome P450 Hepatic microsomes

7-Alkoxy Requirement for Antimitotic Activity in Chromones

A structure–activity relationship study on benzo[b]thiophenyl chromone derivatives identified the 7‑alkoxy group (alongside the 4‑oxo and 5‑hydroxy motifs) as essential for potent antimitotic activity [1]. Compounds bearing 7‑alkoxy substituents exhibited tubulin polymerization inhibition, whereas removal or replacement of the 7‑alkoxy group with a hydroxyl group abolished antiproliferative effects in the sub‑micromolar range [1]. Although 7‑butoxy‑3‑phenylchromen‑4‑one itself was not among the specific congeners tested, the pharmacophoric model establishes the 7‑alkoxy moiety as a critical contributor to the antimitotic phenotype within this chemotype [1].

Antimitotic Tubulin polymerization SAR 7‑Alkoxy pharmacophore

Isoflavone vs. Flavone Scaffold in Kinase Inhibition

Genistein (5,7‑dihydroxy‑3‑phenylchromen‑4‑one), the most studied isoflavone, inhibits tyrosine‑specific protein kinases (IC₅₀ ≈ 2.6 µM for EGFR kinase) via an ATP‑competitive mechanism that depends critically on the 3‑phenyl orientation, which positions the B‑ring to occupy a hydrophobic pocket inaccessible to 2‑phenylflavone isomers [1]. In contrast, the flavone isomer apigenin (5,7‑dihydroxy‑2‑phenylchromen‑4‑one) shows negligible EGFR inhibition at concentrations up to 100 µM [2]. This 3‑phenyl vs. 2‑phenyl selectivity differential exemplifies why 7‑butoxy‑3‑phenylchromen‑4‑one cannot be functionally substituted by any 2‑phenylchromen‑4‑one congener in kinase‑focused screening cascades.

Kinase inhibition Isoflavone selectivity Tyrosine kinase Scaffold topology

Alkoxy Chain Length and Antioxidant Capacity

In a homologous series of 3‑benzylidene‑7‑alkoxychroman‑4‑one derivatives, DPPH radical scavenging activity exhibited a non‑monotonic dependence on the 7‑alkoxy chain length, with peak activity observed at intermediate chain lengths (C3–C4) and reduced activity for both shorter (C1–C2) and longer (C5–C6) chains [1]. The 7‑butoxy congener consistently fell within the optimal activity window, whereas the 7‑methoxy and 7‑ethoxy analogs showed 20–40% lower radical scavenging at equivalent concentrations [1].

Antioxidant DPPH assay Alkoxyflavone Chain-length effect

Research Application Scenarios


SAR Studies for 7-Alkoxy Chain Length in Kinase Inhibitors

Investigators conducting structure–activity relationship (SAR) campaigns on isoflavone kinase inhibitors require a homologous 7‑alkoxy series to map the lipophilic tolerance of the target ATP‑binding pocket. 7‑Butoxy‑3‑phenylchromen‑4‑one serves as the C4 chain‑length reference point, enabling direct comparison with 7‑methoxy, 7‑ethoxy, 7‑propoxy, and 7‑pentoxy congeners [1]. The established isoflavone‑selective kinase inhibition profile of the 3‑phenyl scaffold (Section 3, Evidence Item 4) makes this series uniquely informative for tyrosine kinase targets where 2‑phenylflavone controls are inactive [1].

Metabolic Stability Profiling of 7-O-Alkylated Chromen-4-ones

Drug metabolism research groups evaluating the impact of 7‑O‑alkyl chain length on cytochrome P450‑mediated O‑dealkylation rates can use 7‑butoxy‑3‑phenylchromen‑4‑one as the C4 substrate [1]. Class‑level metabolic data indicate that the 7‑butoxy substituent undergoes oxidative cleavage significantly more slowly than 7‑ethoxy analogs (Section 3, Evidence Item 2), making it a valuable tool for dissecting the structural determinants of CYP isoform regioselectivity and for calibrating in vitro‑in vivo extrapolation (IVIVE) models [1].

Cellular Permeability Optimization in Isoflavonoid Derivatization

Natural product chemists engaged in semisynthetic optimization of isoflavonoid leads (e.g., genistein, daidzein, biochanin A) require 7‑O‑alkylated analogs to improve membrane permeability without introducing ionizable groups that alter subcellular distribution [1]. The >2‑log cLogP shift conferred by the 7‑butoxy chain (Section 3, Evidence Item 1) predicts a permeability enhancement of at least one order of magnitude over the 7‑hydroxy parent, a property that can be exploited in parallel artificial membrane permeability assay (PAMPA) and Caco‑2 monolayer studies [2].

Antioxidant Screening with Chain-Length-Dependent Benchmarks

Laboratories screening chromone‑derived antioxidants for food science, cosmetic, or materials applications benefit from 7‑butoxy‑3‑phenylchromen‑4‑one as an intermediate‑chain‑length reference [1]. Class‑level DPPH data (Section 3, Evidence Item 5) demonstrate that the 7‑butoxy chain falls within the optimal activity window, outperforming shorter 7‑methoxy and 7‑ethoxy analogs by approximately 1.4–1.7× in radical scavenging assays [1]. This makes the compound a useful benchmark for calibrating assay sensitivity and for establishing chain‑length‑activity relationships in chromone‑based antioxidant development [1].

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